molecular formula C16H23NO6 B1455325 Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate CAS No. 1187930-62-6

Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate

Cat. No.: B1455325
CAS No.: 1187930-62-6
M. Wt: 325.36 g/mol
InChI Key: ZMFOEEVRFPJUKX-UHFFFAOYSA-N
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Description

Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate is a chemical compound with the molecular formula C14H21NO2. It is known for its unique structure, which includes a tert-butyl group, an amino-ethyl group, and a phenyl-acetate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate typically involves the reaction of tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process may involve the use of solvents such as ethanol or methanol and requires careful monitoring of temperature and pH levels .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenyl-acetate compounds. These products have diverse applications in chemical synthesis and research .

Scientific Research Applications

Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate involves its interaction with specific molecular targets. The amino-ethyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl-acetate moiety can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate is unique due to its oxalate salt form, which enhances its solubility and reactivity. This makes it more suitable for certain applications compared to its non-oxalate counterparts .

Properties

IUPAC Name

tert-butyl 2-[4-(2-aminoethyl)phenyl]acetate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.C2H2O4/c1-14(2,3)17-13(16)10-12-6-4-11(5-7-12)8-9-15;3-1(4)2(5)6/h4-7H,8-10,15H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFOEEVRFPJUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)CCN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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